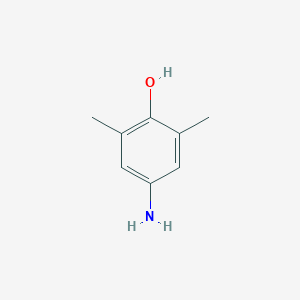
4-Amino-2,6-dimethylphenol
Cat. No. B100093
Key on ui cas rn:
15980-22-0
M. Wt: 137.18 g/mol
InChI Key: OMVFXCQLSCPJNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05143920
Procedure details


Sulphanilic acid (43.3 g, 0.25 mol) and sodium carbonate (13.25 g, 0.125 mol) were dissolved in water (250 ml) and cooled to 15° C. Sodium nitrite (18.63 g, 0.27 mol) in water (100 ml) was added in one portion, and the mixture added immediately to concentrated hydrochloric acid (53 ml) and ice (300 g), with stirring. After 30 minutes, the resulting suspension was added to an ice-cold solution of 2,6-dimethylphenol (30.54 g, 0.25 mol) and sodium hydroxide (55 g) in water (550 ml), stirring vigorously. After 2 hours, the temperature was raised to 50°, and sodium dithionite (115 g, 0.66 mol) added portionwise. On heating to 75° the red colour discharged, and after a further 10 minutes, the solution was cooled to room temperature. The resulting white solid was filtered, washed and dried to give the title compound (27.33 g), m.p. 135°-7°.






[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four





Name
Identifiers


|
REACTION_CXSMILES
|
S(O)(=O)(C1C=CC([NH2:9])=CC=1)=O.C(=O)([O-])[O-].[Na+].[Na+].N([O-])=O.[Na+].Cl.[CH3:23][C:24]1[CH:29]=[CH:28][CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31].[OH-].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH3:23][C:24]1[CH:29]=[C:28]([NH2:9])[CH:27]=[C:26]([CH3:30])[C:25]=1[OH:31] |f:1.2.3,4.5,8.9,10.11.12|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(C1=CC=C(C=C1)N)(=O)O
|
|
Name
|
|
|
Quantity
|
13.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
18.63 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
30.54 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
|
Name
|
|
|
Quantity
|
55 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
550 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
115 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring vigorously
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the temperature was raised to 50°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
On heating to 75° the red colour
|
WAIT
|
Type
|
WAIT
|
|
Details
|
after a further 10 minutes
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting white solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=CC(=C1)N)C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.33 g | |
| YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
